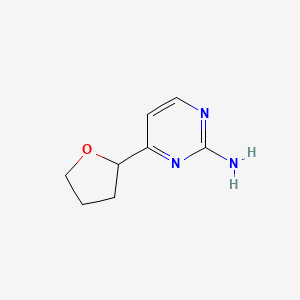

4-(Oxolan-2-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-Amino-4-(oxolan-2-il)pirimidina es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un grupo oxolano en la posición 4 y un grupo amino en la posición 2. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Amino-4-(oxolan-2-il)pirimidina típicamente implica la ciclización de precursores apropiados. Un método común implica la reacción de 2-aminopirimidina con un derivado de oxolano en condiciones específicas. Por ejemplo, la reacción se puede llevar a cabo en presencia de una base como el hidruro de sodio en un disolvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-Amino-4-(oxolan-2-il)pirimidina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo amino.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como los haluros de alquilo en presencia de una base.

Principales productos formados

Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Reducción: Derivados reducidos con grupos funcionales hidrogenados.

Sustitución: Derivados sustituidos con varios grupos alquilo o arilo.

Aplicaciones Científicas De Investigación

La 2-Amino-4-(oxolan-2-il)pirimidina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.

Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de la 2-Amino-4-(oxolan-2-il)pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede modular las vías de señalización al interactuar con los receptores en la superficie celular .

Comparación Con Compuestos Similares

Compuestos similares

2-(Piridin-2-il)pirimidina: Estructura similar pero con un anillo de piridina en lugar de un grupo oxolano.

N4-alquil-N2-fenil-pirrolo[3,2-d]pirimidina-2,4-diamina: Contiene un núcleo de pirimidina con diferentes sustituyentes.

Unicidad

La 2-Amino-4-(oxolan-2-il)pirimidina es única debido a la presencia del grupo oxolano, que confiere propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la solubilidad, reactividad e interacción del compuesto con los objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

4-(Oxolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an oxolane (tetrahydrofuran) ring, may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H10N2O, with a molecular weight of approximately 150.18 g/mol. The compound can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve interference with bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduced TNF-alpha and IL-6 levels in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In a case study involving MDA-MB-231 breast cancer cells, the compound induced apoptosis, evidenced by increased annexin V-FITC positivity:

| Treatment | Apoptotic Cells (%) |

|---|---|

| Control | 0.18 |

| This compound | 22.04 |

This suggests that the compound may disrupt cellular integrity and promote programmed cell death in cancerous cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis or metabolic pathways.

- Receptor Interaction : It could modulate receptor activities, particularly those associated with inflammatory responses and cell proliferation.

- DNA Intercalation : Its planar structure allows potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyrimidine highlighted that modifications in the oxolane ring significantly enhanced antimicrobial activity compared to non-modified compounds.

- Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic window.

Propiedades

Fórmula molecular |

C8H11N3O |

|---|---|

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

4-(oxolan-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,10,11) |

Clave InChI |

PVXBSXUKYSGPLV-UHFFFAOYSA-N |

SMILES canónico |

C1CC(OC1)C2=NC(=NC=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.